molecular formula C10H18FNO4S B6174031 rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis CAS No. 2742407-76-5

rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis

Cat. No. B6174031
CAS RN: 2742407-76-5
M. Wt: 267.3
InChI Key:
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Description

Rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis (abbreviated as RTBC) is an important organic compound used in a variety of scientific applications. It is a cyclic carbamate derivative of the tert-butyl group, and is a useful synthetic intermediate in the synthesis of other compounds. RTBC is a useful tool in the scientific community due to its versatility and wide range of applications.

Scientific Research Applications

Rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and imidazoles. In addition, rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis is used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism of Action

Rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis is an organic compound that acts as a catalyst in the synthesis of other compounds. It is able to interact with the reactants and catalyze the reaction, resulting in the formation of the desired product. This mechanism of action is known as the “catalytic cycle”, and it is essential for the successful synthesis of many compounds.
Biochemical and Physiological Effects
rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis has a wide range of biochemical and physiological effects. It has been used in the synthesis of various pharmaceuticals and agrochemicals, and has been shown to have anti-bacterial, anti-tumor, and anti-fungal properties. In addition, it has been used in the synthesis of polymers, and has been shown to have a positive effect on the physical properties of the polymer.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize, and can be produced in large quantities. However, rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis also has some limitations. It is highly reactive and can be dangerous to handle if not handled properly. In addition, it is not soluble in water, and must be handled in an organic solvent.

Future Directions

In the future, rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis can be used in a variety of applications. It can be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the production of polymers. In addition, it can be used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and imidazoles. Furthermore, rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis can be used as a catalyst in the synthesis of other organic compounds, such as alcohols and amines. Finally, rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis can be used in the development of new materials, such as polymers and composites.

Synthesis Methods

Rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with a fluorosulfonyl halide. This reaction is typically carried out in the presence of a base, such as potassium tert-butoxide, and yields the desired product in high yields. Other methods of synthesis include the reaction of tert-butyl carbamate with a fluorosulfonyl amide, or the reaction of an aryl fluorosulfonyl chloride with tert-butyl carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis involves the reaction of tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate with a chiral reducing agent to obtain the desired cis isomer.", "Starting Materials": [ "tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate", "chiral reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate in a suitable solvent.", "Step 2: Add the chiral reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the desired cis isomer by standard purification techniques such as column chromatography or recrystallization." ] }

CAS RN

2742407-76-5

Product Name

rac-tert-butyl N-[(1R,2S)-2-[(fluorosulfonyl)methyl]cyclobutyl]carbamate, cis

Molecular Formula

C10H18FNO4S

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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